N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

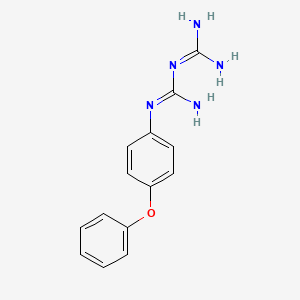

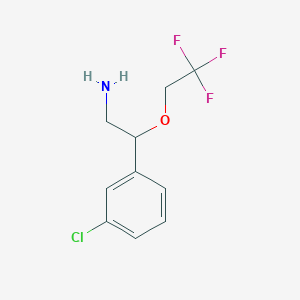

“N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic benzothiazole core, with a fluorine atom at the 4-position of the benzothiazole ring. The “3,4,5-trimethoxybenzohydrazide” portion of the molecule suggests the presence of a benzohydrazide group with three methoxy (-OCH3) substituents on the benzene ring .

Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, particularly those involving electrophilic aromatic substitution. The presence of the fluorine atom and the methoxy groups may influence the reactivity of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring, the fluorine atom, and the methoxy groups would likely contribute to its lipophilicity, solubility, and stability .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide and its derivatives have been explored for their potential as anticancer agents. Research has demonstrated that benzothiazole (BT) derivatives are promising in the field of medicinal chemistry due to their anticancer properties. These compounds have been synthesized and evaluated against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The anticancer activity was assessed using MTT assays, DNA synthesis inhibition, and flow cytometric analysis to understand their cytotoxic effects and the mechanism of cell death they induce. The structure-activity relationship (SAR) studies reveal that specific substitutions on the BT scaffold significantly modulate antitumor properties, highlighting the importance of chemical modifications in enhancing anticancer activity (Osmaniye et al., 2018).

Antifungal and Antibacterial Properties

In addition to anticancer activities, benzothiazole derivatives, including this compound, have been investigated for their antifungal and antibacterial properties. Studies have focused on synthesizing new benzothiazole derivatives with hydrazone moiety to evaluate their anticandidal activity against various Candida strains. These compounds have shown varying degrees of activity, suggesting their potential as antifungal agents. Furthermore, benzothiazole derivatives have been synthesized and screened for antimicrobial activity, revealing their effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. These findings suggest the broad-spectrum antimicrobial potential of benzothiazole derivatives, opening new avenues for developing antimicrobial agents (Yurttaş et al., 2016; Jagtap et al., 2010).

Bioactivation and Deactivation by Cytochrome P450s

The interaction of benzothiazole derivatives with cytochrome P450 enzymes has been a subject of study to understand their mechanism of action, particularly in anticancer activity. Research has shown that enzymes like cytochrome P450 1A1 and 2W1 are involved in the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, leading to the formation of reactive intermediates that contribute to their antitumor properties. Conversely, cytochrome P450 2S1 has been identified to play a role in the deactivation of these compounds, attenuating their anticancer activity. This interplay between bioactivation and deactivation mechanisms highlights the complexity of benzothiazole derivatives' pharmacodynamics and the significance of metabolic pathways in determining their efficacy as anticancer agents (Wang & Guengerich, 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)16(22)20-21-17-19-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTORVHJIRGQESD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2391792.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)

![(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide](/img/structure/B2391807.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)

![3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methyl-N-(prop-2-en-1-yl)benzamide](/img/structure/B2391812.png)